molecular formula C16H17NO2S B5155609 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide

Cat. No. B5155609
M. Wt: 287.4 g/mol
InChI Key: ROEKDNDAGHTXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Mechanism of Action

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide targets BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which promote cell survival and proliferation. Inhibition of BTK by 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide leads to the suppression of these pathways, resulting in apoptosis of B-cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to be highly selective for BTK, with minimal off-target effects. The compound has a long half-life, allowing for once-daily dosing. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas. In preclinical models, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to induce apoptosis of B-cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its high selectivity for BTK, which allows for more specific targeting of B-cell malignancies. The long half-life of the compound also simplifies dosing schedules in preclinical models. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its relatively low solubility in water, which can make formulation and administration challenging.

Future Directions

For 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide include exploring its potential in combination with other targeted therapies and investigating its role in other B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid with 2-thienylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product. The overall yield of the synthesis is around 40%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been extensively studied in preclinical models and has shown promising results in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. The compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is currently in clinical trials for the treatment of B-cell malignancies, and the results so far have been encouraging.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(17-10-15-5-2-8-20-15)11-19-14-7-6-12-3-1-4-13(12)9-14/h2,5-9H,1,3-4,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEKDNDAGHTXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.